molecular formula C24H28BrNO3 B11108692 4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate

4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate

Cat. No.: B11108692
M. Wt: 458.4 g/mol
InChI Key: SXVJEJOSTGDIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate is a complex organic compound that combines a tert-butylcyclohexyl group with a bromophenylcarbonylamino group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the tert-butylcyclohexyl group, the bromination of the phenyl ring, and the coupling of these intermediates with benzoic acid derivatives. Common synthetic routes may include:

    Formation of tert-butylcyclohexyl group: This can be achieved through the alkylation of cyclohexanol with tert-butyl chloride in the presence of a strong base.

    Bromination of phenyl ring: The phenyl ring can be brominated using N-bromosuccinimide (NBS) under radical conditions.

    Coupling reactions: The final coupling step involves the reaction of the brominated phenyl compound with benzoic acid derivatives under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted phenyl derivatives.

Scientific Research Applications

4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interaction with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways, resulting in altered cellular functions.

    Gene expression: Modulation of gene expression through interaction with transcription factors or epigenetic modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate is unique due to the presence of both a tert-butylcyclohexyl group and a bromophenylcarbonylamino group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for diverse applications in scientific research.

Properties

Molecular Formula

C24H28BrNO3

Molecular Weight

458.4 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) 4-[(2-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C24H28BrNO3/c1-24(2,3)17-10-14-19(15-11-17)29-23(28)16-8-12-18(13-9-16)26-22(27)20-6-4-5-7-21(20)25/h4-9,12-13,17,19H,10-11,14-15H2,1-3H3,(H,26,27)

InChI Key

SXVJEJOSTGDIRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.